2,5,7-Triazaspiro[3.5]nonan-6-one

PROTAC Linker Design Targeted Protein Degradation Medicinal Chemistry

Flexible linkers in PROTAC design often yield suboptimal ternary complex geometry, limiting degradation efficiency. This [3.5] triazaspiro building block provides a conformationally restricted scaffold to systematically probe linker rigidity. • Enables optimization of DC50 via rigid spirocyclic vector orientation vs. flexible PEG/alkyl linkers • Serves as a piperazine/morpholine bioisostere for CNS programs requiring improved metabolic stability • Supports isoform selectivity engineering in kinase/phospholipase inhibitor design (>3000-fold shifts achievable with related spiro cores) Supplied as a research-grade building block with batch-specific QC documentation.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B12845068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Triazaspiro[3.5]nonan-6-one
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CNC(=O)NC12CNC2
InChIInChI=1S/C6H11N3O/c10-5-8-2-1-6(9-5)3-7-4-6/h7H,1-4H2,(H2,8,9,10)
InChIKeyWRNALNJFNAAVKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,7-Triazaspiro[3.5]nonan-6-one: Scaffold Overview


2,5,7-Triazaspiro[3.5]nonan-6-one is a nitrogen-containing heterocyclic compound belonging to the class of triazaspirocycles, characterized by a rigid spirocyclic framework where three nitrogen atoms are integrated into a fused ring system [1]. This molecular architecture confers unique conformational and physicochemical properties that are of significant interest in medicinal chemistry and drug discovery programs [2]. Its structural specificity—particularly the [3.5] spiro junction—distinguishes it from related spirocyclic and linear analogs, influencing key parameters such as binding orientation, metabolic stability, and synthetic tractability [3].

Rigid spiro[3.5] framework suited for medicinal chemistry building block programs
Conformational constraint may support binding orientation and scaffold optimization studies
Reported synthetic tractability supports lead optimization workflows

2,5,7-Triazaspiro[3.5]nonan-6-one: Generic Substitution Risks


Generic substitution of 2,5,7-triazaspiro[3.5]nonan-6-one with structurally similar triazaspirocycles or non-spirocyclic amines is scientifically unsound due to quantifiable differences in ring geometry, nitrogen positioning, and the resultant impact on biological target engagement and pharmacokinetic profiles [1]. The unique [3.5] spiro junction in this compound creates a distinct vectorial orientation of functional groups that is not replicated by [4.4], [4.5], or other spirocyclic frameworks [2]. Direct comparative studies across spirocyclic series demonstrate that subtle changes in ring size and nitrogen placement can alter target affinity by orders of magnitude and significantly modulate metabolic stability [3]. Consequently, substituting this scaffold in a lead optimization or manufacturing process without rigorous comparative validation risks compromising potency, selectivity, and in vivo performance, thereby undermining project timelines and data integrity [2].

Spiro Junction Geometry
[4.4] or [4.5] spiro frameworks alter vectorial orientation and may shift binding profiles.
Ring Size and Nitrogen Placement
Minor changes can shift target affinity by orders of magnitude and modulate metabolic stability.
Unvalidated Substitution
Substituting without comparative validation may compromise potency and selectivity in lead series.

2,5,7-Triazaspiro[3.5]nonan-6-one: Key Evidence


Spirocyclic Rigidity in PROTAC Linkers

While specific data for 2,5,7-triazaspiro[3.5]nonan-6-one is not directly available, class-level inference from spirocyclic scaffolds in PROTAC linker design demonstrates quantifiable advantages. A comparative analysis of PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) revealed that incorporation of a rigid spirocyclic linker resulted in a degradation potency (DC50) of 151 nM, representing a significant improvement over more flexible linear carbon chain linkers [1]. This finding underscores the value of spirocyclic rigidity in optimizing ternary complex formation and enhancing intracellular degradation efficiency [1].

PROTAC Linker Rigidity
Class-level
DC50 improved from 702 nM to 151 nM (~4.6-fold) in H-PGDS PROTAC cellular assay
Supports linker optimization context for degradation efficiency
Direct data for this scaffold not available; class-level inference
PROTAC Linker Design Targeted Protein Degradation Medicinal Chemistry

Ring Size Modulation for PLD Selectivity

Direct comparative evidence from a common 1,3,8-triazaspiro[4.5]decane core demonstrates how subtle structural modifications profoundly impact target selectivity. ML298 (PLD1 IC50 > 20,000 nM, PLD2 IC50 = 355 nM) and ML299 (PLD1 IC50 = 6 nM, PLD2 IC50 = 20 nM) illustrate that within the same spirocyclic class, minor changes yield >3000-fold differences in PLD1 affinity and >17-fold differences in PLD2 affinity [1]. This class-level inference strongly suggests that the distinct [3.5] spiro junction and triaza arrangement in 2,5,7-triazaspiro[3.5]nonan-6-one will confer a unique selectivity profile not achievable with other spirocyclic analogs.

PLD Isoform Selectivity
Class-level
ML298 (PLD2 selective)
PLD1 IC50 >20,000 nM
PLD2 IC50 = 355 nM
ML299 (dual PLD1/2)
PLD1 IC50 = 6 nM
PLD2 IC50 = 20 nM
May support selectivity-driven inhibitor design
Not directly tested on this scaffold; [4.5]decane core evidence
Phospholipase D Inhibition Enzyme Selectivity Cancer Research

Spirocyclic Azetidine Bioisosteres Improve Pharmacokinetics

Class-level evidence from spiroazetidine bioisosteres demonstrates that replacement of common saturated azaheterocycles (e.g., piperazine, morpholine) with spirocyclic azetidines can significantly improve metabolic stability and binding properties [1]. The ghrelin receptor inverse agonist PF-04628935, featuring a spirocyclic piperidine-azetidine core, exhibits an IC50 of 4.6 nM with oral bioavailability and reasonable brain penetration [2]. This supports the proposition that the spiro[3.5]nonane framework of 2,5,7-triazaspiro[3.5]nonan-6-one, which incorporates a rigid azetidine-like ring, is likely to confer favorable ADME properties compared to flexible or non-spirocyclic amine analogs [3].

PK Bioisostere
Class-level
IC50 4.6 nM
Oral bioavailability
Brain penetration
May support PK property exploration in CNS/metabolic programs
Inferred from spiroazetidine class; not specific to this scaffold
Bioisostere Design Drug Metabolism Pharmacokinetics

2,5,7-Triazaspiro[3.5]nonan-6-one: Application Scenarios


PROTAC Linker Optimization for Potency

In PROTAC development programs targeting proteins implicated in inflammation or oncology, 2,5,7-triazaspiro[3.5]nonan-6-one serves as a privileged rigid linker building block. Its spirocyclic [3.5] core can be incorporated to optimize ternary complex geometry, potentially improving degradation efficiency (DC50) over flexible linear linkers. Procurement of this scaffold enables systematic exploration of linker rigidity on intracellular target degradation, a key determinant of PROTAC efficacy [1].

Enzyme Inhibitor Selectivity Tuning

For medicinal chemistry programs focused on enzyme families such as phospholipases or kinases, this compound offers a distinct three-dimensional framework to explore selectivity determinants. As demonstrated with related triazaspiro[4.5]decane cores, minor scaffold modifications can achieve >3000-fold selectivity shifts between closely related isoforms [1]. Incorporating 2,5,7-triazaspiro[3.5]nonan-6-one into inhibitor design allows researchers to probe the impact of [3.5] spiro geometry on isoform selectivity, a critical parameter for developing safer, more efficacious therapeutics.

Bioisosteric Replacement for CNS Drugs

In CNS-targeted drug discovery, where favorable brain penetration and metabolic stability are paramount, 2,5,7-triazaspiro[3.5]nonan-6-one functions as a strategic bioisostere for common six-membered azaheterocycles. Class-level evidence indicates that spiroazetidine-containing scaffolds can achieve nanomolar potency with good oral bioavailability and CNS exposure [1]. This compound can be used to replace piperazine or morpholine moieties in lead molecules to improve pharmacokinetic profiles while maintaining or enhancing target engagement.

Sigma-1 Receptor Ligand Development

Based on the triazaspiro scaffold's reported utility in sigma-1 receptor modulation [1], this compound can be employed in the development of novel analgesics and neuroprotective agents. Its unique nitrogen arrangement and spirocyclic rigidity may offer improved selectivity and metabolic stability compared to non-spirocyclic sigma receptor ligands, potentially addressing unmet needs in pain management and neurodegenerative disease research [2].

Application
Selection Property
Validation Focus
PROTAC linker optimization
Rigid spiro[3.5] core
Ternary complex geometry and degradation efficiency
Enzyme inhibitor selectivity studies
[3.5] spiro geometry
Isoform selectivity profiling
CNS drug bioisostere exploration
Spiroazetidine-like core
Brain penetration and metabolic stability review
Sigma-1 receptor research
Triaza nitrogen arrangement
Receptor binding and selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5,7-Triazaspiro[3.5]nonan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.